Cas no 1805653-76-2 (3-Cyano-5-ethyl-2-hydroxybenzenesulfonyl chloride)
3-Cyano-5-ethyl-2-hydroxybenzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-Cyano-5-ethyl-2-hydroxybenzenesulfonyl chloride
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- Inchi: 1S/C9H8ClNO3S/c1-2-6-3-7(5-11)9(12)8(4-6)15(10,13)14/h3-4,12H,2H2,1H3
- InChI Key: KHUBERKTVPOFRW-UHFFFAOYSA-N
- SMILES: ClS(C1=C(C(C#N)=CC(=C1)CC)O)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 367
- XLogP3: 2.7
- Topological Polar Surface Area: 86.5
3-Cyano-5-ethyl-2-hydroxybenzenesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010001649-250mg |
3-Cyano-5-ethyl-2-hydroxybenzenesulfonyl chloride |
1805653-76-2 | 97% | 250mg |
504.00 USD | 2021-07-06 | |
| Alichem | A010001649-500mg |
3-Cyano-5-ethyl-2-hydroxybenzenesulfonyl chloride |
1805653-76-2 | 97% | 500mg |
823.15 USD | 2021-07-06 | |
| Alichem | A010001649-1g |
3-Cyano-5-ethyl-2-hydroxybenzenesulfonyl chloride |
1805653-76-2 | 97% | 1g |
1,564.50 USD | 2021-07-06 |
3-Cyano-5-ethyl-2-hydroxybenzenesulfonyl chloride Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 3-Cyano-5-ethyl-2-hydroxybenzenesulfonyl chloride
3-Cyano-5-Ethyl-2-Hydroxybenzenesulfonyl Chloride: A Comprehensive Overview
The compound 3-Cyano-5-Ethyl-2-Hydroxybenzenesulfonyl Chloride, with CAS No. 1805653-76-2, is a highly specialized organic chemical that has garnered significant attention in the fields of pharmaceuticals, materials science, and advanced chemical synthesis. This compound is notable for its unique structural features, which include a sulfonyl chloride group, a cyano substituent, and an ethyl group arranged in a specific spatial configuration on the aromatic ring. These features make it a versatile building block for various applications.
Recent studies have highlighted the potential of 3-Cyano-5-Ethyl-2-Hydroxybenzenesulfonyl Chloride as a key intermediate in the synthesis of bioactive molecules. Researchers have demonstrated its ability to undergo nucleophilic substitution reactions, which are critical in forming stable bonds with amino groups or hydroxyl groups in target molecules. This property has been exploited in the development of novel drugs targeting chronic diseases such as cancer and neurodegenerative disorders.
In the context of materials science, this compound has shown promise as a precursor for high-performance polymers and coatings. The sulfonyl chloride group is particularly reactive, enabling the formation of robust sulfonamide linkages when reacted with amines. These linkages are known for their excellent thermal stability and resistance to environmental degradation, making them ideal for applications in aerospace and automotive industries.
The synthesis of 3-Cyano-5-Ethyl-2-Hydroxybenzenesulfonyl Chloride involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. The starting material is typically derived from benzene derivatives, which undergo sequential cyanation, ethylation, hydroxylation, and sulfonation steps. Recent advancements in catalytic systems have significantly improved the yield and purity of this compound, making it more accessible for large-scale production.
One of the most exciting developments involving this compound is its use in drug delivery systems. Scientists have explored its ability to serve as a carrier for hydrophobic drugs, leveraging its amphiphilic nature to enhance drug solubility and bioavailability. Preclinical studies have shown that formulations incorporating this compound exhibit improved pharmacokinetic profiles compared to traditional delivery methods.
Moreover, the environmental impact of synthesizing and using 3-Cyano-5-Ethyl-2-Hydroxybenzenesulfonyl Chloride has been a topic of recent research interest. Studies have focused on minimizing waste generation during its production and developing recycling strategies for byproducts. These efforts align with global sustainability goals and highlight the compound's role in promoting eco-friendly chemical processes.
In conclusion, 3-Cyano-5-Ethyl-2-Hydroxybenzenesulfonyl Chloride (CAS No. 1805653-76-2) stands as a testament to the ingenuity of modern chemical synthesis and its wide-ranging applications across diverse industries. Its unique chemical properties, combined with ongoing research advancements, ensure that this compound will continue to play a pivotal role in driving innovation in pharmaceuticals, materials science, and beyond.
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